Regioisomeric Scaffold Differentiation: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidine Target Selectivity Divergence
The pyrrolo[3,2-d]pyrimidine scaffold of the target compound is a distinct regioisomer from the more commonly employed pyrrolo[2,3-d]pyrimidine (7-deazapurine) core. This structural difference alters the spatial orientation of the C7-phenyl and C4-piperidine substituents, which directly impacts kinase selectivity. The pyrrolo[2,3-d] isomer CHEMBL1998953 (5-phenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine) has been reported with a pKi of 7.7 (~20 nM) for LRRK2 kinase inhibition [1]. In contrast, pyrrolo[3,2-d]pyrimidine derivatives bearing analogous substituents at the C4 and C6/C7 positions have been characterized primarily as NPY Y5 receptor antagonists and GSK-3 inhibitors [2][3]. No direct LRRK2 activity has been reported for pyrrolo[3,2-d] regioisomers, indicating that the regioisomeric switch redirects target engagement from LRRK2 toward alternative kinases (HER2, EGFR, GSK-3) or GPCR targets (NPY Y5).
| Evidence Dimension | Kinase target engagement (LRRK2 vs. HER2/EGFR vs. GSK-3 vs. NPY Y5) as a function of regioisomeric scaffold |
|---|---|
| Target Compound Data | Pyrrolo[3,2-d]pyrimidine scaffold; no LRRK2 activity reported; HER2/EGFR IC50 range: 0.98–41 nM (class-level); NPY Y5 IC50 range: 0.4–0.7 nM (close analogs) [2][4] |
| Comparator Or Baseline | CHEMBL1998953 (pyrrolo[2,3-d]pyrimidine regioisomer): LRRK2 pKi = 7.7 (~20 nM) [1] |
| Quantified Difference | >50-fold selectivity reversal; target profile is regioisomer-dependent, not scaffold-class-invariant. |
| Conditions | Biochemical kinase inhibition assays (LRRK2: in vitro binding; HER2/EGFR: recombinant kinase domain; NPY Y5: [125I]-PYY radioligand binding) |
Why This Matters
Procurement decisions must differentiate between pyrrolo[3,2-d] and pyrrolo[2,3-d] scaffolds because the regioisomer determines which kinase or receptor panel the compound will engage; using the wrong regioisomer leads to off-target biological readout.
- [1] QSARdb Repository, Compound CHEMBL1998953: 5-phenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; pKi 7.7 for LRRK2 inhibition. Mol. Inf. 2014, 33, 269–275. View Source
- [2] Norman, M.H. et al. Structure–Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. J. Med. Chem. 2000, 43, 4288–4312. View Source
- [3] US Patent Application US2005/0277773 A1. Pyrrolopyrimidine derivatives as GSK-3 inhibitors. Filed Feb 24, 2003. View Source
- [4] BindingDB Entry BDBM50093675: 6-(3,5-Difluoro-phenyl)-2-methyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine. NPY Y5 IC50 = 0.4 nM. View Source
